Quantified Lipophilicity Advantage: LogP vs. Non-Fluorinated Analogs
The trifluoroethyl group in [1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol provides a quantifiable increase in lipophilicity compared to non-fluorinated pyrazole-methanol analogs. The predicted LogP for a closely related compound, 1-(2,2,2-trifluoroethyl)-1H-pyrazole, is 1.36 [1]. In contrast, a non-fluorinated pyrazole-methanol analog like 1-methyl-1H-pyrazol-3-yl]methanol exhibits a significantly lower lipophilicity, which directly impacts its membrane permeability and pharmacokinetic profile [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~1.36 (value for closely related 1-(2,2,2-trifluoroethyl)-1H-pyrazole) [1] |
| Comparator Or Baseline | Non-fluorinated pyrazole-methanol analog (e.g., 1-methyl-1H-pyrazol-3-yl]methanol): Significantly lower LogP (exact value not available, class inference) [2] |
| Quantified Difference | Significant increase in LogP due to trifluoroethyl substitution. |
| Conditions | In silico prediction for 1-(2,2,2-trifluoroethyl)-1H-pyrazole (Chembase database). |
Why This Matters
Higher lipophilicity is a key driver for membrane permeability and CNS penetration, making this compound a superior starting point for designing bioactive molecules where these properties are critical.
- [1] Chembase. 1-(2,2,2-trifluoroethyl)-1H-pyrazole. [Online]. Available: http://www.chembase.cn/molecule-238484.html. View Source
- [2] PubChem. (1-Methyl-1H-pyrazol-3-yl)methanol. [Online]. Available: https://pubchem.ncbi.nlm.nih.gov/compound/124615. View Source
